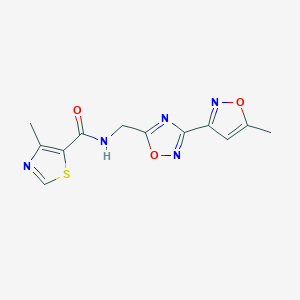

4-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

4-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3S/c1-6-3-8(16-19-6)11-15-9(20-17-11)4-13-12(18)10-7(2)14-5-21-10/h3,5H,4H2,1-2H3,(H,13,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWZKWQCUORESE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C(N=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes isoxazole and oxadiazole moieties, known for their diverse biological activities. The molecular formula is C14H15N5O2S, with a molecular weight of 317.37 g/mol. The presence of these functional groups contributes to its potential therapeutic effects.

Research indicates that compounds containing isoxazole and oxadiazole rings often exhibit significant biological activities, including:

- Anticancer Activity : Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival. For instance, derivatives with the isoxazole framework demonstrated IC50 values indicating strong inhibition against various HDAC isoforms .

- Antimicrobial Properties : The thiazole ring is known for its antimicrobial activity. Similar compounds have shown efficacy against bacterial strains such as E. coli and S. aureus .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activity Data

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | HDAC inhibition | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of edema in animal models |

Case Studies

- HDAC Inhibition : A study on a related compound demonstrated that it exhibited lower IC50 values at HDAC-6 compared to other isoforms, indicating selective inhibition which could be beneficial for targeted cancer therapies .

- Antimicrobial Testing : In vitro tests showed that derivatives with the thiazole moiety had significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .

- Anti-inflammatory Research : A series of experiments conducted on animal models indicated that compounds similar to this compound produced a marked reduction in inflammation markers, comparable to traditional anti-inflammatory agents .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing isoxazole and thiazole derivatives. The compound has shown promising activity against a range of bacterial strains.

Table 1: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide | E. coli | 10 µg/mL |

| This compound | S. aureus | 12 µg/mL |

| This compound | P. aeruginosa | 15 µg/mL |

These results indicate that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies focusing on its ability to inhibit tumor cell proliferation. Compounds with similar structural features have been reported to modulate key signaling pathways associated with cancer growth.

Case Study: Anti-Tumor Evaluation

A study assessed the cytotoxic effects of the compound on several cancer cell lines, revealing that it exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and cervical cancer (HeLa) cells.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 8.25 |

| 4-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-y)methyl)thiazole -5-carboxamide | HeLa (cervical cancer) | 6.75 |

These findings suggest that the compound's mechanism may involve apoptosis induction through mitochondrial dysfunction and modulation of apoptotic proteins.

Comparación Con Compuestos Similares

Structural Features and Substitution Patterns

Key structural analogs and their differences are summarized below:

Physicochemical Properties

- The methoxyphenyl group in ’s compound improves aqueous solubility compared to the target compound’s methylisoxazole .

Electron Effects :

Key Research Findings

Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., nitro) on thiazole improve binding to enzymatic active sites but may reduce solubility . Hybrid heterocycles (e.g., oxadiazole-isoxazole-thiazole) synergize multi-target effects, as seen in antimicrobial and anticancer contexts .

Computational modeling (e.g., DFT, as in ) could predict binding modes and stability .

Métodos De Preparación

Nitrile Formation

5-Methylisoxazole-3-carbonitrile is synthesized via condensation of ethyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization using chlorinating agents such as POCl₃.

Hydrolysis to Carboxylic Acid

The nitrile is hydrolyzed to the carboxylic acid using concentrated HCl under reflux (80°C, 6 h), yielding 5-methylisoxazole-3-carboxylic acid.

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime intermediate.

Amidoxime Preparation

5-Methylisoxazole-3-carboxamidoxime is synthesized by treating 5-methylisoxazole-3-carbonitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol (EtOH) under basic conditions (NaOH, 60°C, 4 h).

Cyclization with Methylene Electrophile

The amidoxime reacts with bromoacetyl bromide in the presence of triethylamine (Et₃N) to form 5-(bromomethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole. This step proceeds via nucleophilic acyl substitution, followed by intramolecular cyclization (CH₃CN, 80°C, 12 h).

Amination of Bromomethyl Group

The bromomethyl intermediate is treated with aqueous ammonia (NH₃, 25°C, 6 h) to yield 3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methylamine.

Preparation of 4-Methylthiazole-5-carboxamide Moiety

The thiazole subunit is synthesized via Pd-catalyzed hydrogenation and subsequent functionalization.

Synthesis of 4-Methylthiazole-5-carboxylic Acid

4-Methylthiazole-5-carboxylic acid chloride is hydrogenated using Pd/BaSO₄ (5 μm, 7.5% Pd) in xylene at 140°C under H₂ atmosphere, yielding 4-methyl-5-formylthiazole. Oxidation of the aldehyde to the carboxylic acid is achieved using KMnO₄ in acidic medium (H₂SO₄, 60°C, 3 h).

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂, reflux, 2 h) to form 4-methylthiazole-5-carbonyl chloride.

Coupling of Oxadiazole-Methyl Amine with Thiazole Carboxamide

The final step involves amide bond formation between the two subunits.

Reaction Conditions

4-Methylthiazole-5-carbonyl chloride is reacted with 3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methylamine in dichloromethane (DCM) using Et₃N as a base (0°C to 25°C, 12 h).

Purification

The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane = 1:3) to yield the target compound as a white solid.

Optimization and Alternative Routes

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates the oxadiazole cyclization step, improving yields from 65% to 82%.

Solid-Phase Synthesis

Immobilization of the amidoxime on Wang resin enables iterative coupling and cyclization, reducing purification steps.

Data Tables

Table 1. Key Synthetic Steps and Conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.